molecular formula C13H25NO4 B12324327 (4R,5S)-Boc-4-amino-5-methyl-heptanoic acid

(4R,5S)-Boc-4-amino-5-methyl-heptanoic acid

Cat. No.: B12324327
M. Wt: 259.34 g/mol
InChI Key: AHJOCXORPOFIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,5S)-Boc-4-amino-5-methyl-heptanoic acid is a chiral synthetic amino acid derivative featuring a heptanoic acid backbone (7 carbons) with a tert-butoxycarbonyl (Boc)-protected amino group at the 4th position and a methyl substituent at the 5th position. The Boc group serves as a temporary protecting agent for the amine, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) during peptide synthesis or derivatization . Its stereochemical configuration (4R,5S) is critical for applications in asymmetric synthesis, enzyme inhibition studies, and drug discovery, where stereoselectivity governs molecular interactions .

Properties

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid

InChI

InChI=1S/C13H25NO4/c1-6-9(2)10(7-8-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)

InChI Key

AHJOCXORPOFIQH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CCC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection Strategies for Amino Group Functionalization

The Boc group is introduced to protect the primary amine during synthesis, preventing unwanted side reactions. Common methods involve reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or N-methylmorpholine. For example, in the synthesis of related Boc-protected amino acids, the amine is treated with Boc₂O in dichloromethane at room temperature, achieving quantitative protection within 2–4 hours.

Key Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Base : Triethylamine (TEA) or N-methylmorpholine (NMM).
  • Temperature : 0°C to room temperature.
  • Yield : >90%.

Stereochemical Control via Chiral Auxiliaries

The (4R,5S) configuration is critical for biological activity. Chiral auxiliaries, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, are employed to enforce stereoselectivity during carbon-carbon bond formation. For instance, Loukas et al. demonstrated that Wittig coupling of aldehydes with stabilized ylides in the presence of chiral auxiliaries yields enantiomerically pure intermediates.

Example Procedure :

  • Aldehyde Preparation : Oxidation of (S)-3-amino-5-methylhexanol to the corresponding aldehyde using Swern oxidation (oxalyl chloride, dimethyl sulfoxide).
  • Wittig Coupling : Reaction with Ph₃P=CHCO₂Bn in THF at −78°C, followed by hydrogenation to saturate the double bond.
  • Deprotection : Hydrogenolysis of the benzyl ester using palladium on carbon (Pd/C) in methanol.

Data Table : Stereochemical Outcomes of Wittig Coupling

Chiral Auxiliary % Yield % ee
(4R,5S)-Oxazolidinone 78 99
(S)-Proline-derived 65 85

Asymmetric Hydrogenation of α,β-Unsaturated Esters

Palladium-catalyzed asymmetric hydrogenation is a robust method for introducing chirality. Using [(R,R)-Me-DuPHOS]Rh(COD)⁺BF₄⁻ as a catalyst, ethyl 3-cyano-5-methylhex-3-enoate undergoes hydrogenation at 55°C under 3 bar H₂ pressure, yielding the (S)-enantiomer with >95% enantiomeric excess (ee).

Optimized Conditions :

  • Catalyst Loading : 0.5–1 mol%.
  • Solvent : Methanol or ethanol.
  • Pressure : 3–5 bar H₂.
  • Conversion : >98%.

Mechanistic Insight :
The rhodium catalyst coordinates to the cyano and ester groups, enabling syn-addition of hydrogen to the α,β-unsaturated system. The bulky DuPHOS ligand enforces facial selectivity, favoring the (4R,5S) configuration.

Solid-Phase Peptide Synthesis (SPPS) with Boc Protection

Boc-SPPS is preferred for synthesizing hydrophobic peptides. The target compound is anchored to a resin via its carboxylic acid group, allowing iterative coupling of protected amino acids. After chain assembly, the Boc group is removed with trifluoroacetic acid (TFA), and the peptide is cleaved from the resin using hydrofluoric acid (HF).

Stepwise Protocol :

  • Resin Loading : Coupling of Fmoc-7-aminoheptanoic acid to Wang resin using DIC/HOBt.
  • Boc Protection : Treatment with Boc₂O and DMAP in DCM.
  • Deprotection-Coupling Cycles : Sequential removal of Fmoc groups (20% piperidine/DMF) and coupling of Boc-amino acids.

Advantages :

  • Minimizes racemization during elongation.
  • Compatible with acid-labile side-chain protections (e.g., tert-butyl esters).

Enzymatic Resolution for Enantiopure Synthesis

Biocatalysis offers an eco-friendly alternative for stereochemical control. Lipases and acylases selectively hydrolyze ester bonds in racemic mixtures, enriching the desired (4R,5S)-enantiomer. For example, Candida antarctica lipase B (CAL-B) resolves ethyl 4-amino-5-methylheptanoate with 80% ee and 45% yield.

Process Parameters :

  • Enzyme : CAL-B (10–20 mg/mL).
  • Substrate : Racemic ethyl ester (100 mM).
  • Solvent : Phosphate buffer (pH 7.0)/isooctane biphasic system.

Comparative Analysis of Synthetic Routes

Method % Yield % ee Scalability Cost Efficiency
Chiral Auxiliary 78 99 Moderate High
Asymmetric Hydrogenation 95 98 High Moderate
Enzymatic Resolution 45 80 Low Low

Key Findings :

  • Asymmetric hydrogenation balances high yield and enantioselectivity, making it ideal for industrial production.
  • Enzymatic methods, while sustainable, require optimization for scalability.

Troubleshooting Common Synthetic Challenges

Racemization During Deprotection :

  • Cause : Acidic conditions (e.g., TFA) protonate the α-carbon, enabling epimerization.
  • Solution : Use milder deprotection agents (e.g., 50% HOAc/H₂O) and low temperatures (0°C).

Low Hydrogenation Efficiency :

  • Cause : Catalyst deactivation by trace oxygen or moisture.
  • Solution : Rigorous degassing of solvents and substrates under nitrogen.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylheptanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Trifluoroacetic acid

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones

    Reduction: Corresponding alcohols or amines

    Substitution: Free amine

Scientific Research Applications

Potential Therapeutic Applications
The derivatives of (4R,5S)-Boc-4-amino-5-methyl-heptanoic acid are being explored for their potential as therapeutic agents targeting specific biological pathways. Its structural features allow for interactions with various biological targets, including enzymes and receptors, which can be critical in developing drugs for conditions such as neurodegenerative diseases and cancer.

Case Study: Neuroprotective Agents
Research indicates that compounds derived from this compound may exhibit neuroprotective properties. For example, studies have shown that these compounds can inhibit specific enzymes involved in neuroinflammation, potentially offering new avenues for treating disorders like Alzheimer's disease.

Research Applications

Exploring Protein Interactions
In biochemical research, this compound is utilized to study protein interactions and enzyme mechanisms. Its ability to mimic natural amino acids allows researchers to probe the structural and functional aspects of proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling
Computational methods such as QSAR modeling are employed to predict the pharmacological profiles of this compound based on its chemical structure. This approach aids in understanding how variations in structure can influence biological activity.

Structural Analogues and Related Compounds

Several compounds share structural similarities with this compound, which can provide insights into its function and applications:

Compound NameStructure FeaturesUnique Aspects
4-Aminoheptanoic AcidSimilar backbone without Boc groupMore polar due to free amine
5-MethylvalineMethyl substitution at different positionLacks heptane chain
2-Aminobutyric AcidShorter chain lengthMore basic properties

Mechanism of Action

The mechanism of action of (4R,5S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylheptanoic acid involves its role as a protecting group for amines. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during chemical transformations. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to regenerate the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs vary in protecting groups, chain length, stereochemistry, and additional substituents. Below is a detailed comparison supported by research findings:

Fmoc-Protected Analogs

Compound: (4R,5S)-Fmoc-4-amino-5-methyl-heptanoic acid

  • Key Differences :
    • Protecting Group : Fluorenylmethyloxycarbonyl (Fmoc) instead of Boc.
    • Stability : Fmoc is base-labile (removed via piperidine), whereas Boc requires acidic conditions .
  • Applications :
    • Preferred in solid-phase peptide synthesis (SPPS) due to orthogonal protection strategies.
    • Used in enzyme inhibition assays targeting proteases, where its hydrophobicity enhances binding to hydrophobic pockets .

Chain Length Variants

Compound: 4-Boc-(R)-amino-5-methyl-hexanoic acid (CAS 197006-14-7)

  • Key Differences: Chain Length: Hexanoic acid (6 carbons) vs. heptanoic acid. Stereochemistry: Single chiral center (4R) vs. dual (4R,5S) in the target compound .
  • Impact :
    • Reduced steric hindrance may enhance solubility but limit interactions with bulkier enzyme active sites.
    • Acts as a precursor in synthesizing longer-chain derivatives .

Stereochemical and Functional Group Modifications

Compound: Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-heptanoic acid DCHA

  • Key Differences :
    • Stereochemistry : 3S,4S,5S configuration vs. 4R,5S.
    • Functional Groups : Additional hydroxyl group at position 3.
    • Form : Dicyclohexylammonium (DCHA) salt .
  • Applications :
    • Hydroxyl group enables hydrogen bonding, influencing crystallinity and purification.
    • DCHA salt improves solubility in organic solvents for chromatographic purification .

Hydroxy-Substituted Analogs

Compound: Fmoc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid (CAS 215190-17-3)

  • Key Differences :
    • Hydroxyl Group : Introduced at position 3.
    • Protecting Group : Fmoc instead of Boc .
  • Impact :
    • Enhances polarity and water solubility, beneficial for aqueous-phase reactions.
    • Used in glycopeptide synthesis and studies on post-translational modifications .

Comparative Data Table

Compound Name Protecting Group Chain Length Stereochemistry Functional Groups Key Applications References
(4R,5S)-Boc-4-amino-5-methyl-heptanoic acid Boc Heptanoic 4R,5S Amino, Methyl Peptide synthesis, enzyme inhibition
(4R,5S)-Fmoc-4-amino-5-methyl-heptanoic acid Fmoc Heptanoic 4R,5S Amino, Methyl SPPS, drug discovery
4-Boc-(R)-amino-5-methyl-hexanoic acid Boc Hexanoic 4R Amino, Methyl Organic synthesis intermediate
Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-heptanoic acid DCHA Boc Heptanoic 3S,4S,5S Amino, Hydroxy, Methyl Purification, salt formation

Biological Activity

(4R,5S)-Boc-4-amino-5-methyl-heptanoic acid is a chiral amino acid derivative with significant implications in biochemical research and pharmaceutical applications. This compound, characterized by a tert-butyloxycarbonyl (Boc) protecting group, has a seven-carbon backbone with specific stereochemistry that influences its biological activity. This article explores the biological properties, potential applications, and relevant research findings related to this compound.

Chemical Structure and Properties

The structural formula of this compound can be summarized as follows:

  • Molecular Formula : C₁₃H₂₅NO₄
  • Molecular Weight : 255.35 g/mol
  • Chirality : The compound features two chiral centers at positions 4 and 5, which are critical for its biological interactions.

The presence of the Boc group serves as a protective mechanism that facilitates its use in peptide synthesis without interfering with the amino group’s reactivity.

Peptide Synthesis

One of the primary applications of this compound is in peptide synthesis. It acts as a building block in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptides with desired functionalities. The structural features of this compound enhance its compatibility with various coupling reactions used in SPPS.

Enzyme Interactions

Research indicates that the compound may interact with specific enzymes and receptors, influencing various metabolic pathways. Its amino acid structure allows it to mimic natural substrates, potentially leading to inhibition or modulation of enzymatic activities. For instance, studies have shown that analogs of similar amino acids can inhibit proteases and other enzymes involved in disease processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Inhibition Studies :
    • A study demonstrated that certain derivatives exhibited inhibitory effects on matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling. The compound's structural analogs showed varying degrees of inhibition, indicating potential therapeutic applications in oncology .
  • Quantitative Structure-Activity Relationship (QSAR) :
    • Computational models have been employed to predict the pharmacological profiles of compounds based on their chemical structures. QSAR analyses suggest that modifications to the Boc group or the heptanoic acid backbone can enhance biological activity against specific targets.
  • Therapeutic Applications :
    • The potential for this compound as a therapeutic agent is under exploration, particularly in metabolic disorders where amino acid metabolism plays a critical role. Its derivatives may serve as lead compounds for drug development targeting metabolic pathways .

Comparative Analysis

To illustrate the relevance of this compound in comparison to other amino acids used in peptide synthesis, the following table summarizes key characteristics:

Compound NameMolecular WeightApplication AreaBiological Activity
This compound255.35 g/molPeptide SynthesisEnzyme Inhibition
Boc-(3S,4S)-4-amino-3-hydroxy-5-methylheptanoic acid255.35 g/molDrug DevelopmentAntimicrobial Activity
Fmoc-Lys(Boc)-OH281.36 g/molBiochemical ResearchProtein Interaction Studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.